2-Acetolactate

Description

Properties

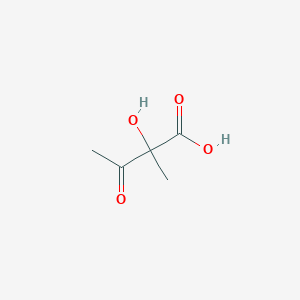

IUPAC Name |

2-hydroxy-2-methyl-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDWGEGFJUBKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801343582 | |

| Record name | 2-Acetolactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Acetolactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

918-44-5 | |

| Record name | 2-Acetolactic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetolactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETOLACTIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV9C4ZW4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of α-Acetolactate in Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Acetolactate is a pivotal intermediate in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. This technical guide provides an in-depth exploration of the biochemical significance of α-acetolactate, focusing on its synthesis, enzymatic conversion, and the intricate regulatory mechanisms that govern its metabolic fate. A thorough understanding of this nexus is critical for researchers in metabolic engineering, herbicide development, and drug discovery, as the enzymes involved in α-acetolactate metabolism are validated targets for various commercial applications and therapeutic interventions. This document details the catalytic mechanisms, presents quantitative kinetic data, outlines experimental protocols for enzymatic assays, and visualizes the key pathways and workflows to facilitate a comprehensive understanding of this vital metabolic junction.

Introduction

The biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is an essential metabolic pathway in plants, bacteria, fungi, and archaea.[1] Unlike animals, these organisms can synthesize BCAAs de novo, making this pathway a prime target for herbicides and antimicrobial agents.[1] At the heart of this pathway lies the transient intermediate, α-acetolactate. It is synthesized by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] ALS catalyzes the first committed step in the biosynthesis of valine and leucine, and a parallel reaction for isoleucine synthesis.[2] The metabolic flux through this pathway is tightly regulated, primarily through feedback inhibition of ALS by the end-products, particularly valine and leucine.[3][4] This guide delves into the multifaceted role of α-acetolactate, providing a technical overview for professionals engaged in life sciences research and development.

The Biosynthesis of α-Acetolactate

α-Acetolactate is formed through the condensation of two molecules of pyruvate, a reaction catalyzed by acetolactate synthase (ALS).[2] This thiamine pyrophosphate (TPP)-dependent enzyme is a key regulatory point in the BCAA synthesis pathway.[2]

The Catalytic Mechanism of Acetolactate Synthase (ALS)

The catalytic cycle of ALS involves several distinct steps, initiated by the deprotonation of the TPP cofactor. The reaction mechanism for the formation of α-acetolactate is as follows:

-

Deprotonation of Thiamine Pyrophosphate (TPP): A conserved glutamate residue in the active site abstracts a proton from the C2 position of the thiazolium ring of TPP, generating a reactive carbanion.[5]

-

Nucleophilic Attack on Pyruvate: The TPP carbanion attacks the carbonyl carbon of the first pyruvate molecule, forming a covalent lactyl-TPP intermediate.[5]

-

Decarboxylation: The lactyl-TPP intermediate undergoes decarboxylation, releasing carbon dioxide and forming a resonance-stabilized enamine intermediate.[5]

-

Attack by a Second Pyruvate Molecule: The enamine intermediate then performs a nucleophilic attack on the carbonyl carbon of a second pyruvate molecule.[5]

-

Release of α-Acetolactate: The resulting intermediate collapses, releasing α-acetolactate and regenerating the TPP cofactor.[5]

A parallel reaction occurs for the synthesis of the isoleucine precursor, α-aceto-α-hydroxybutyrate, where the second substrate is α-ketobutyrate instead of pyruvate.[2]

Metabolic Fates of α-Acetolactate

Once synthesized, α-acetolactate stands at a critical metabolic branch point. It can either proceed down the BCAA biosynthetic pathway or be diverted to other metabolic routes, depending on the organism and cellular conditions.

Conversion to α,β-Dihydroxyisovalerate: The Path to Valine and Leucine

In the canonical BCAA synthesis pathway, α-acetolactate is converted to α,β-dihydroxyisovalerate by the enzyme acetohydroxyacid isomeroreductase (also known as ketol-acid reductoisomerase). This NADPH-dependent enzyme catalyzes both an isomerization and a reduction step. α,β-Dihydroxyisovalerate is a common precursor for both valine and leucine.

Decarboxylation to Acetoin: A Regulatory Diversion

α-Acetolactate can undergo decarboxylation to form acetoin, a neutral compound.[6] This reaction can occur spontaneously through oxidative decarboxylation, or it can be catalyzed by the enzyme α-acetolactate decarboxylase (ALDC).[7][8] The enzymatic decarboxylation is a key regulatory mechanism in some bacteria, such as Lactococcus lactis, where it serves to control the intracellular pool of α-acetolactate and, consequently, the flux towards BCAA synthesis.[9] In brewing, the non-enzymatic conversion of α-acetolactate to the off-flavor compound diacetyl is a significant concern, and the use of ALDC is a common strategy to prevent its formation by converting α-acetolactate directly to the flavorless acetoin.[7][10]

Regulation of α-Acetolactate Metabolism

The flux of metabolites through the BCAA pathway is meticulously controlled to meet the cell's demand for these essential amino acids while avoiding toxic accumulation of intermediates.

Allosteric Feedback Inhibition of Acetolactate Synthase

The primary mechanism for regulating the BCAA pathway is the allosteric feedback inhibition of ALS by the end-products: valine, leucine, and isoleucine.[3][4] Valine and leucine are typically the most potent inhibitors and often act synergistically.[2][4] These amino acids bind to regulatory sites on the ALS enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity.[11] The sensitivity of ALS to feedback inhibition can be altered by mutations in the regulatory domains, a phenomenon that has been exploited to develop herbicide-resistant crops.[12]

Transcriptional Regulation

In addition to allosteric regulation, the genes encoding the enzymes of the BCAA pathway are also subject to transcriptional control. In bacteria, these genes are often organized in operons, and their expression is regulated by the availability of the BCAAs.

The Role of α-Acetolactate Decarboxylase in Regulation

In some microorganisms, α-acetolactate decarboxylase (ALDC) plays a crucial role in regulating the BCAA pathway. By converting α-acetolactate to acetoin, ALDC can divert the metabolic flux away from BCAA synthesis.[9] This provides a mechanism to rapidly reduce the intracellular concentration of α-acetolactate when BCAA levels are sufficient.

Quantitative Data

A quantitative understanding of the enzymes involved in α-acetolactate metabolism is essential for metabolic modeling and for the development of effective inhibitors. The following tables summarize key kinetic parameters for acetolactate synthase and α-acetolactate decarboxylase from various sources, as well as intracellular concentrations of relevant metabolites.

Table 1: Kinetic Parameters of Acetolactate Synthase (ALS/AHAS)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Escherichia coli (AHAS III) | Pyruvate | 10.5 | - | - | [13] |

| Saccharomyces cerevisiae | Pyruvate | - | - | - | |

| Brassica napus (Canola) - Hyola 61 | Pyruvate | 4.67 (Michaelis-Menten) | 0.21 (Michaelis-Menten) | - | [14] |

| Brassica napus (Canola) - Hyola 571CL | Pyruvate | 4.67 (Michaelis-Menten) | 0.21 (Michaelis-Menten) | - | [14] |

| Brassica napus (Canola) - Hyola 555TT | Pyruvate | 4.48 (Michaelis-Menten) | 0.27 (Michaelis-Menten) | - | [14] |

Table 2: Kinetic Parameters of α-Acetolactate Decarboxylase (ALDC)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Bacillus subtilis | α-Acetolactate | - | - | - | |

| Enterobacter aerogenes | α-Acetolactate | 14.83 | 849.08 | 0.81 | [15] |

Table 3: Intracellular Concentrations of α-Acetolactate and Branched-Chain Amino Acids

| Organism/Tissue | Condition | α-Acetolactate (mM) | Valine (µmol/g FW) | Leucine (µmol/g FW) | Isoleucine (µmol/g FW) | Reference |

| Lactococcus lactis | Pyruvate bioconversion | up to 172 | - | - | - | [16] |

| Saccharomyces cerevisiae | Fermentation | - | - | - | - | |

| Arabidopsis thaliana (leaves) | Wild-type | - | ~25-50 | ~25-50 | ~10-25 | [17] |

| Tomato (leaves) | Wild-type | - | ~98.2 | ~24.4 | ~30 | [17] |

Experimental Protocols

Acetolactate Synthase (ALS) Activity Assay (Colorimetric Method)

This protocol is adapted from a common colorimetric assay for ALS activity.

Principle: ALS catalyzes the formation of α-acetolactate from pyruvate. The α-acetolactate is then decarboxylated in the presence of acid to form acetoin. Acetoin reacts with creatine and α-naphthol under alkaline conditions to produce a red-colored complex, which can be quantified spectrophotometrically at 525 nm. The intensity of the color is directly proportional to the ALS activity.[18]

Materials:

-

Enzyme extract (from plant tissue, microbial cells, or purified protein)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD

-

Substrate Solution: 100 mM sodium pyruvate in Assay Buffer

-

Stop Solution: 6 N H₂SO₄

-

Color Reagent A: 0.5% (w/v) creatine in water

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a crude enzyme extract by homogenizing plant tissue or lysing microbial cells in an appropriate extraction buffer on ice. Centrifuge to remove cell debris and use the supernatant for the assay.

-

Reaction Setup: In a microplate well, add:

-

40 µL of enzyme extract

-

50 µL of Substrate Solution

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Stop Reaction: Add 10 µL of Stop Solution to each well to terminate the enzymatic reaction and initiate the decarboxylation of α-acetolactate to acetoin.

-

Decarboxylation: Incubate the plate at 60°C for 15 minutes.

-

Color Development:

-

Add 50 µL of Color Reagent A to each well.

-

Add 50 µL of Color Reagent B to each well.

-

-

Final Incubation: Incubate the plate at 60°C for 15 minutes to allow for color development.

-

Measurement: Measure the absorbance at 525 nm using a microplate reader.

-

Calculation: Prepare a standard curve using known concentrations of acetoin. Calculate the ALS activity based on the amount of acetoin produced per unit time per milligram of protein.

α-Acetolactate Decarboxylase (ALDC) Activity Assay

This protocol is based on the colorimetric detection of acetoin produced from α-acetolactate.

Principle: ALDC catalyzes the decarboxylation of α-acetolactate to acetoin. The amount of acetoin produced is quantified using the same colorimetric reaction with creatine and α-naphthol as described for the ALS assay.

Materials:

-

Enzyme extract or purified ALDC

-

Assay Buffer: 50 mM MES buffer (pH 6.0)

-

Substrate Solution: Freshly prepared α-acetolactate solution. A common method is the hydrolysis of ethyl 2-acetoxy-2-methylacetoacetate with NaOH.

-

Color Reagent A: 0.5% (w/v) creatine

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a reaction tube, combine:

-

200 µL of enzyme extract

-

200 µL of Substrate Solution

-

-

Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

-

Color Development: Add 4.6 mL of a freshly prepared mixture of Color Reagent A and Color Reagent B.

-

Incubation for Color Development: Incubate at room temperature for 40 minutes.

-

Measurement: Measure the absorbance at 522 nm.

-

Calculation: Use a standard curve of acetoin to determine the amount of product formed and calculate the enzyme activity.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Figure 1. Branched-Chain Amino Acid Biosynthesis Pathway.

Figure 2. Experimental Workflow for ALS Colorimetric Assay.

Figure 3. Allosteric Regulation of Acetolactate Synthase.

Conclusion

α-Acetolactate occupies a central and highly regulated position in the biosynthesis of branched-chain amino acids. The enzyme responsible for its synthesis, acetolactate synthase, is a well-established target for herbicides and a potential target for novel antimicrobial agents. A detailed understanding of the biochemical pathways involving α-acetolactate, the kinetic properties of the associated enzymes, and the intricate regulatory networks is paramount for researchers and professionals in the fields of agriculture, biotechnology, and pharmacology. The data, protocols, and visualizations provided in this technical guide serve as a comprehensive resource to facilitate further research and development in these critical areas. Future investigations into the subtle nuances of ALS regulation and the dynamics of α-acetolactate flux will undoubtedly unveil new opportunities for innovation.

References

- 1. uniprot.org [uniprot.org]

- 2. Branched Chain Amino Acid Biosynthesis | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]

- 3. Herbicide-Resistant Mutations in Acetolactate Synthase Can Reduce Feedback Inhibition and Lead to Accumulation of Branched-Chain Amino Acids [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Diacetyl control during brewery fermentation via adaptive laboratory engineering of the lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Does ALDC Stop Diacetyl from Forming? | Top Crop [topcrop.co]

- 8. Controlling Diacetyl with ALDC and Yeast Selection | Top Crop [topcrop.co]

- 9. Dual role of alpha-acetolactate decarboxylase in Lactococcus lactis subsp. lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cibd.org.uk [cibd.org.uk]

- 11. researchgate.net [researchgate.net]

- 12. A single amino acid change in acetolactate synthase confers resistance to valine in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Properties of the enzyme acetolactate synthase in herbicide resistant canola [redalyc.org]

- 15. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis | eLife [elifesciences.org]

- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

The Discovery and History of 2-Acetolactate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-acetolactate, a pivotal intermediate in the biosynthesis of branched-chain amino acids. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the seminal research that elucidated its role in metabolic pathways. This document details the key experiments, presents quantitative data in a structured format, and provides diagrams of the relevant biochemical pathways and experimental workflows.

Introduction

The discovery of this compound was a critical step in unraveling the intricate pathways of amino acid biosynthesis. This α-hydroxy-β-keto acid serves as a common precursor for the synthesis of valine and leucine, and its formation is the committed step in this pathway. The enzyme responsible for its synthesis, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), has been a subject of intense study due to its importance in microorganisms and plants, and its absence in animals, making it an attractive target for herbicides and antimicrobial agents.[1][2] This guide revisits the foundational research that first identified this compound and characterized its role in cellular metabolism.

The Seminal Discovery: Umbarger and Brown (1958)

The definitive identification of this compound as a key intermediate in the biosynthesis of valine and isoleucine was the result of meticulous work by H. E. Umbarger and B. Brown. Their 1958 paper, "Isoleucine and valine metabolism in Escherichia coli. VIII. The formation of acetolactate," published in the Journal of Biological Chemistry, stands as a landmark in the field of metabolic biochemistry.[3][4][5] Their research provided conclusive evidence for the enzymatic formation of this previously hypothetical intermediate.

Prior to their work, the pathway for branched-chain amino acid synthesis was only partially understood. Umbarger and Brown's experiments with cell-free extracts of E. coli demonstrated the formation of an acidic product from pyruvate that could be converted to acetoin. This product was identified as α-acetolactic acid.

Key Metabolic Pathways

This compound is a central molecule in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These pathways are essential in bacteria, archaea, fungi, and plants.[2]

Valine and Leucine Biosynthesis

The pathway begins with the condensation of two pyruvate molecules, catalyzed by acetolactate synthase (ALS), to form this compound.[6] This is the first committed step for both valine and leucine synthesis. This compound is then converted through a series of enzymatic reactions to α-ketoisovalerate, which is a direct precursor for valine and is further processed to synthesize leucine.

Isoleucine Biosynthesis

The synthesis of isoleucine follows a parallel pathway. It starts with the condensation of pyruvate and α-ketobutyrate, also catalyzed by acetolactate synthase, to form α-aceto-α-hydroxybutyrate. This product then undergoes a similar series of reactions to yield isoleucine.

Experimental Protocols

The identification of this compound relied on the development of sensitive and specific assays. The following protocols are based on the methodologies described in the mid-20th century, particularly the work of Westerfeld, which was adapted by Umbarger and Brown.

Preparation of Cell-Free Extracts from E. coli

-

Cell Culture and Harvest: Escherichia coli K-12 was grown in a minimal salts-glucose medium. Cells were harvested in the exponential phase of growth by centrifugation.

-

Cell Lysis: The harvested cells were washed and resuspended in a phosphate buffer. Cell-free extracts were prepared by sonic oscillation to disrupt the cell walls.

-

Centrifugation: The sonicate was centrifuged at high speed to remove cell debris, yielding a clear supernatant containing the soluble enzymes.

Assay for this compound Formation (Westerfeld Assay)

The most common method for the quantification of this compound is an indirect colorimetric assay developed by W. W. Westerfeld in 1945 for the determination of acetoin.[7] This method was adapted to measure this compound, which is readily decarboxylated to acetoin under acidic conditions.

Principle: this compound is quantitatively converted to acetoin by heating in an acidic solution. The acetoin is then reacted with α-naphthol and creatine to produce a red-colored complex, the absorbance of which is measured spectrophotometrically.

Reagents:

-

Phosphate buffer

-

Pyruvic acid (substrate)

-

Thiamine pyrophosphate (TPP) (cofactor)

-

Magnesium chloride (cofactor)

-

Sulfuric acid

-

α-Naphthol solution

-

Creatine solution

Procedure:

-

Enzymatic Reaction: The reaction mixture containing buffer, pyruvate, TPP, MgCl₂, and the cell-free extract was incubated at 37°C.

-

Stopping the Reaction and Decarboxylation: The reaction was stopped by the addition of sulfuric acid. The mixture was then heated to facilitate the decarboxylation of this compound to acetoin.

-

Color Development: After cooling, α-naphthol and creatine solutions were added. The mixture was allowed to stand for color development.

-

Spectrophotometry: The absorbance of the resulting colored solution was measured at a specific wavelength (typically around 530-540 nm). The amount of this compound formed was calculated from a standard curve prepared with known amounts of acetoin.

Quantitative Data from Early Studies

The pioneering work of Umbarger and Brown provided the first quantitative data on the enzymatic formation of this compound. The following table summarizes key findings from early studies on acetolactate synthase.

| Parameter | Organism | Substrate(s) | Km (M) | Optimal pH | Inhibitors | Reference |

| Acetolactate Formation | E. coli K-12 | Pyruvate | Not reported | ~8.0 | Valine, Isoleucine | Umbarger & Brown (1958) |

| Acetolactate Synthase I | E. coli | Pyruvate | 1.7 x 10-2 | 8.0 | Valine | Bauerle et al. (1964) |

| Acetolactate Synthase II | Salmonella typhimurium | Pyruvate | 6.0 x 10-3 | 8.0 | - | Størmer & Umbarger (1964) |

| Acetolactate Synthase | Neurospora crassa | Pyruvate | 1.1 x 10-2 | 7.5 | Valine, Leucine | Radhakrishnan & Snell (1960) |

Regulation of this compound Synthesis

A crucial aspect of the branched-chain amino acid pathway is its tight regulation. Umbarger and Brown's work also laid the groundwork for understanding this regulation. They demonstrated that the activity of acetolactate synthase is subject to feedback inhibition by the end products of the pathway, particularly valine and isoleucine. This allosteric regulation ensures that the cell does not overproduce these amino acids.

Conclusion

The discovery of this compound by H. E. Umbarger and B. Brown was a pivotal moment in the history of biochemistry. Their elegant experiments not only identified a key metabolic intermediate but also opened the door to a deeper understanding of the regulation of biosynthetic pathways. The methodologies they employed, particularly the adaptation of the Westerfeld assay, became standard techniques in the field. The foundational knowledge of this compound and its synthesizing enzyme, acetolactate synthase, continues to be of immense importance in fields ranging from fundamental microbiology to agricultural science and drug development.

References

- 1. FEEDBACK SENSITIVITY OF THREONINE DEAMINASES IN TWO SPECIES OF PHOTOSYNTHETIC BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CONTROL OF ISOLEUCINE, VALINE, AND LEUCINE BIOSYNTHESIS, I. MULTI-VALENT REPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoleucine Auxotrophy Due to Feedback Hypersensitivity of Biosynthetic Threonine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biographicalmemoirs.org [biographicalmemoirs.org]

- 5. A colorimetric determination of blood acetoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]

- 7. UNSATURATED AMINO ACIDS V.: Microbiological Properties of Some Halogenated Olefinic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetolactate Synthase (ALS): Function, Mechanism, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine.[1][2][3] Found in plants, bacteria, fungi, and archaea, but absent in animals, ALS presents a prime target for the development of herbicides and antimicrobial agents.[2][4] This technical guide provides a comprehensive overview of the structure, function, and catalytic mechanism of ALS. It details the enzyme's role in metabolic pathways, its intricate regulation through feedback inhibition, and the molecular basis of its interaction with various classes of inhibitors. Furthermore, this guide furnishes detailed experimental protocols for the study of ALS and collates key quantitative data to support research and development efforts in this field.

Introduction

This compound synthase (EC 2.2.1.6) catalyzes the first committed step in the synthesis of the essential branched-chain amino acids.[3][4] Specifically, it facilitates the condensation of two molecules of pyruvate to form this compound, a precursor to valine and leucine, or the condensation of one molecule of pyruvate and one molecule of 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate, a precursor to isoleucine.[2][3] The absence of this pathway in animals makes ALS an attractive target for selective inhibitors with low mammalian toxicity, a property extensively exploited in the agricultural industry with the development of potent herbicides.[2][3] Understanding the intricate details of ALS function and mechanism is paramount for the rational design of novel inhibitors and for overcoming the challenge of evolved resistance.

Enzyme Structure and Active Site

Acetolactate synthase is a thiamine diphosphate (ThDP)-dependent enzyme.[2] The holoenzyme is typically a homodimer or a heterotetramer composed of two large catalytic subunits and two small regulatory subunits.[2][5]

-

Catalytic Subunit: The large catalytic subunit is organized into three domains: α, β, and γ. The α-domain is involved in binding the pyrimidine base of the ThDP cofactor, while the γ-domain interacts with the pyrophosphate moiety.[2] These domains create a deep active site cleft where the cofactors and substrates bind.

-

Regulatory Subunit: The small regulatory subunit is responsible for the allosteric feedback inhibition of the enzyme. It contains a highly conserved ACT domain which is involved in binding the end-products of the pathway: valine, leucine, and isoleucine.[6][7] This binding event induces a conformational change in the catalytic subunit, leading to a reduction in enzyme activity.[5]

The active site of ALS contains three essential cofactors:

-

Thiamine Diphosphate (ThDP): The central cofactor for catalysis, directly involved in the decarboxylation of pyruvate and the subsequent nucleophilic attack on the second substrate molecule.[2]

-

Flavin Adenine Dinucleotide (FAD): While not directly involved in the catalytic electron transfer, FAD is crucial for the structural integrity and stability of the enzyme.[2]

-

Divalent Cation (Mg²⁺): A magnesium ion is required to coordinate with ThDP and facilitate its binding and activation within the active site.[2]

Catalytic Mechanism

The catalytic cycle of this compound synthase is a multi-step process initiated by the deprotonation of the thiazolium ring of ThDP to form a reactive carbanion. This is followed by a nucleophilic attack on the carbonyl carbon of the first pyruvate molecule, leading to the formation of a lactyl-ThDP intermediate. Subsequent decarboxylation generates a resonance-stabilized enamine intermediate. This key intermediate then attacks the carbonyl carbon of a second ketoacid substrate (either another pyruvate or 2-ketobutyrate). Finally, the product (this compound or 2-aceto-2-hydroxybutyrate) is released, regenerating the ThDP cofactor for the next catalytic cycle.

Role in Branched-Chain Amino Acid Biosynthesis

ALS initiates the parallel biosynthetic pathways leading to the production of valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and other vital cellular functions. The products of the ALS-catalyzed reaction are subsequently converted through a series of enzymatic steps, including reduction, dehydration, and transamination, to yield the final branched-chain amino acids.

Regulation of ALS Activity

The activity of this compound synthase is tightly regulated to maintain appropriate levels of branched-chain amino acids. The primary mechanism of regulation is allosteric feedback inhibition by the end-products of the pathway.

-

Feedback Inhibition: Valine, leucine, and isoleucine can bind to the regulatory subunits of the ALS holoenzyme. This binding event at the ACT domains induces a conformational change that is transmitted to the catalytic subunits, resulting in a decrease in enzymatic activity.[5][6] In many organisms, valine is the most potent inhibitor, and there can be synergistic inhibition when multiple BCAAs are present.[8][9] Mutations in the regulatory subunit can lead to reduced feedback inhibition and an accumulation of branched-chain amino acids.[5][9]

ALS as a Target for Herbicides and Drug Development

The essential role of ALS in plants and microorganisms, coupled with its absence in animals, makes it an ideal target for selective inhibitors. Several major classes of herbicides exert their phytotoxic effects by inhibiting ALS.[3]

-

Sulfonylureas (SUs): This class of herbicides binds to a site near the active site of ALS, effectively blocking the substrate access channel.[10]

-

Imidazolinones (IMIs): Similar to SUs, imidazolinones are potent inhibitors that bind to the same region of the enzyme, preventing substrate binding.[11][12]

-

Triazolopyrimidines, Pyrimidinylthiobenzoates, and Sulfonylaminocarbonyl-triazolinones: These are other classes of herbicides that also target and inhibit ALS.[3]

Herbicide Resistance: The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed species. Resistance is most commonly conferred by single amino acid substitutions in the ALS gene, which reduce the binding affinity of the herbicide to the enzyme without significantly compromising the enzyme's catalytic function.[1][13][14] Common mutation sites include Pro-197 and Trp-574.[13]

References

- 1. Plant resistance to acetolactate synthase-inhibiting herbicides - Advances in Weed Science [awsjournal.org]

- 2. news-medical.net [news-medical.net]

- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. High-level production of valine by expression of the feedback inhibition-insensitive acetohydroxyacid synthase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Herbicide-Resistant Mutations in Acetolactate Synthase Can Reduce Feedback Inhibition and Lead to Accumulation of Branched-Chain Amino Acids [scirp.org]

- 6. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions between the ACT Domains and Catalytic Subunits of Acetohydroxyacid Synthases (AHASs) from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Feedback-resistant acetohydroxy acid synthase increases valine production in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Feedback-Resistant Acetohydroxy Acid Synthase Increases Valine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of 2-Acetolactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetolactate, a pivotal intermediate in the biosynthesis of branched-chain amino acids, is a molecule of significant interest in various scientific disciplines, including biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological relevance of this compound. Detailed experimental protocols for its synthesis, purification, and analysis, along with the characterization of key enzymes in its metabolic pathway, are presented. Furthermore, this guide includes mandatory visualizations of pertinent pathways and workflows to facilitate a deeper understanding of the core concepts.

Chemical Structure and Identification

This compound, also known as α-acetolactic acid, is a chiral keto acid. The biologically active form is predominantly the (S)-enantiomer.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | 2-hydroxy-2-methyl-3-oxobutanoic acid[1] |

| Synonyms | α-Acetolactic acid, Acetolactic acid |

| Molecular Formula | C₅H₈O₄[1] |

| CAS Number | 918-44-5 (for the unspecified stereoisomer)[1] |

| (S)-Isomer CAS | 71698-08-3 |

| (R)-Isomer CAS | 26011-30-3[2] |

| Canonical SMILES | CC(=O)C(C)(O)C(=O)O |

| Isomeric SMILES ((S)-isomer) | CC(=O)--INVALID-LINK--(O)C(=O)O |

| InChI | InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)[1] |

| InChIKey | NMDWGEGFJUBKLB-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 132.11 g/mol | [1] |

| pKa (acidic) | ~3.45 | ChemAxon |

| Physical State | Solid | [1] |

| UV Absorbance (λmax) | ~210 nm | [3] |

Stability: this compound is an unstable molecule, particularly in acidic conditions and at elevated temperatures, where it readily undergoes non-enzymatic decarboxylation to form acetoin. One study demonstrated its stability at various temperatures at a pH of 5.5, showing significant degradation as the temperature increases.[4]

Biological Significance: Biosynthesis and Metabolism

This compound is a key intermediate in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants, bacteria, fungi, and archaea. This pathway is absent in animals, making the enzymes involved attractive targets for herbicides and antimicrobial agents.

Biosynthesis of (S)-2-Acetolactate

(S)-2-Acetolactate is synthesized from two molecules of pyruvate in a reaction catalyzed by the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This thiamine pyrophosphate (ThDP)-dependent enzyme is a key regulatory point in the BCAA pathway.

Metabolism of (S)-2-Acetolactate

Following its synthesis, (S)-2-acetolactate is converted to (R)-2,3-dihydroxy-isovalerate by the enzyme ketol-acid reductoisomerase (KARI) . This reaction involves an alkyl migration followed by an NADPH-dependent reduction.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Enzymatic Synthesis of (S)-2-Acetolactate

This protocol outlines the in vitro synthesis of (S)-2-acetolactate using purified acetolactate synthase.

Materials:

-

Purified Acetolactate Synthase (ALS)

-

50 mM Potassium Phosphate Buffer, pH 7.0

-

Sodium Pyruvate

-

Thiamine Pyrophosphate (ThDP)

-

MgCl₂

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 0.1 mM ThDP, and 5 mM MgCl₂.

-

Initiate the reaction by adding purified ALS to a final concentration of 0.1-1 mg/mL.

-

Incubate the reaction mixture at 37°C with gentle agitation for 4-24 hours.

-

Terminate the reaction by heat inactivation at 80°C for 10 minutes or by acidification with HCl to a pH of 2-3.[3]

-

Analyze the formation of (S)-2-acetolactate using the methods described below.

Purification of this compound by HPLC

High-performance liquid chromatography (HPLC) can be used to purify this compound from the reaction mixture.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based)

Procedure:

-

Sample Preparation: Centrifuge the terminated reaction mixture to remove precipitated protein. Filter the supernatant through a 0.22 µm filter.[3]

-

Chromatographic Conditions:

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure.

Analysis of this compound

This method is based on the acid-catalyzed decarboxylation of this compound to acetoin, which is then quantified colorimetrically.

Procedure: [3]

-

To a sample of the reaction mixture, add an equal volume of 6 N H₂SO₄.

-

Incubate at 60°C for 15 minutes to decarboxylate this compound to acetoin.

-

Add 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5 N NaOH.

-

Incubate at room temperature for 30 minutes.

-

Measure the absorbance at 525 nm.

-

Quantify using a standard curve of acetoin.

Enzyme Activity Assays

The activity of ALS can be determined by measuring the rate of this compound formation using the indirect colorimetric method described in section 4.3.1.

The activity of KARI is typically measured by monitoring the consumption of NADPH at 340 nm.

Procedure: [5]

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, and 0.2 mM NADPH.

-

Add the substrate, (S)-2-acetolactate, to the reaction mixture.

-

Initiate the reaction by adding purified KARI.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6220 M⁻¹cm⁻¹).

Spectroscopic Data

While comprehensive, publicly available NMR and UV-Vis spectra specifically for this compound are limited, the following provides expected characteristic features based on its structure.

-

¹H NMR: Expected signals would include a singlet for the methyl group adjacent to the ketone, a singlet for the methyl group at the chiral center, and a broad singlet for the hydroxyl proton. The carboxylic acid proton would also be present, likely as a broad singlet.

-

¹³C NMR: Key resonances would be expected for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the quaternary carbon of the chiral center, and the two methyl carbons.

-

UV-Vis Spectroscopy: A weak n→π* transition for the ketone carbonyl group would be expected at a longer wavelength, while a stronger π→π* transition would occur at a shorter wavelength, likely around 210 nm.[3]

Conclusion

This compound is a fundamentally important metabolite with a well-defined role in the biosynthesis of branched-chain amino acids. Its chemical instability and the absence of its biosynthetic pathway in animals make it and its associated enzymes prime targets for the development of new herbicides and antimicrobial drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this key molecule. Further research into the detailed spectroscopic characterization and the stability of this compound under various conditions will continue to enhance our understanding and utilization of this compound in various scientific applications.

References

- 1. P. aeruginosa Metabolome Database: (S)-2-Acetolactate (PAMDB000697) [pseudomonas.umaryland.edu]

- 2. This compound, (R)- | C5H8O4 | CID 13696363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals | MDPI [mdpi.com]

Spontaneous Decarboxylation of α-Acetolactate to Diacetyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the spontaneous decarboxylation of α-acetolactate, a critical reaction in various biochemical processes, most notably in the fermentation industry. This document provides a comprehensive overview of the chemical mechanism, influencing factors, quantitative kinetics, and detailed experimental protocols for the analysis of both α-acetolactate and its product, diacetyl.

Introduction

α-Acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) is a key metabolic intermediate in the biosynthesis of branched-chain amino acids, such as valine and leucine.[1] Under specific conditions, this flavorless precursor undergoes a non-enzymatic, spontaneous oxidative decarboxylation to form diacetyl (2,3-butanedione), a vicinal diketone known for its intense buttery or butterscotch aroma.[2][3] While desirable in some food products, the presence of diacetyl is often considered an off-flavor in others, such as lager-style beers, making the control of its formation a critical aspect of quality control.[4] This guide delves into the technical details of this transformation, providing researchers and professionals with the necessary knowledge to understand, predict, and control this important chemical reaction.

Chemical Mechanism and Influencing Factors

The conversion of α-acetolactate to diacetyl is a spontaneous oxidative decarboxylation.[5] This reaction is distinct from enzymatic decarboxylation and is influenced by several key environmental factors. The presence of oxygen is a critical component for this oxidative process to occur.[6]

Factors Influencing the Rate of Decarboxylation

The rate of spontaneous decarboxylation of α-acetolactate is significantly influenced by temperature, pH, and the presence of certain metal ions.

-

Temperature: Higher temperatures accelerate the rate of decarboxylation. This principle is utilized in the brewing industry during the "diacetyl rest," where the temperature is raised towards the end of fermentation to expedite the conversion of residual α-acetolactate to diacetyl, which can then be reduced to less flavor-active compounds by the yeast.[2]

-

pH: The reaction rate is highly dependent on the pH of the medium. The conversion is favored in acidic conditions.[6]

-

Metal Ions: The presence of divalent and trivalent metal ions can catalyze the decarboxylation of α-acetolactate.

The interplay of these factors dictates the kinetics of diacetyl formation and is a crucial consideration in processes where α-acetolactate is an intermediate.

Quantitative Data on Reaction Kinetics

The rate of spontaneous decarboxylation of α-acetolactate to diacetyl can be quantified under various conditions. The following tables summarize the available quantitative data on the influence of temperature and pH on this reaction.

| Temperature (°C) | Medium | pH | Approximate Half-life of α-Acetolactate | Reference |

| 40 | Aqueous Solution | Not Specified | ~12 hours | [6] |

| 50 | Aqueous Solution | Not Specified | < 6 hours | [6] |

Table 1: Effect of Temperature on the Stability of α-Acetolactate. This table illustrates the significant impact of temperature on the degradation rate of α-acetolactate.

| pH | Medium | Temperature (°C) | Relative Decarboxylation Rate | Reference |

| 4.2 | Degassed Beer | Not Specified | Higher | [7] |

| 6.0 | Maleate Buffer | Not Specified | Lower | [7] |

| >5.0 | Aqueous Solution | Not Specified | Formation Observed | [6] |

| 4.5 | Aqueous Solution | Not Specified | Inactive | [6] |

Table 2: Influence of pH on the Spontaneous Decarboxylation of α-Acetolactate. This table highlights the preference for acidic conditions for the conversion of α-acetolactate.

Experimental Protocols

Accurate quantification of α-acetolactate and diacetyl is essential for monitoring and controlling their levels in various applications. The following sections provide detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diacetyl and α-Acetolactate Analysis

Gas chromatography-mass spectrometry is a highly specific and sensitive method for the simultaneous determination of diacetyl and α-acetolactate. The American Society of Brewing Chemists (ASBC) Method Beer-25E is a widely recognized standard for this analysis.[1][8]

Principle: This method involves the separation of volatile compounds by gas chromatography followed by their detection and identification by mass spectrometry. For the analysis of total vicinal diketones (VDKs), including diacetyl, a preliminary heating step is often employed to convert the precursor, α-acetolactate, to its corresponding diketone.

Procedure (Based on ASBC Beer-25E):

-

Sample Preparation (for Total VDKs):

-

Degas the sample to remove carbon dioxide.

-

To convert α-acetolactate to diacetyl, heat a sealed vial containing the sample (e.g., 60°C for 60-90 minutes).[1]

-

-

Internal Standard: Add a known concentration of an internal standard (e.g., 2,3-pentanedione or a deuterated analog of diacetyl) to the sample for accurate quantification.

-

Headspace Sampling:

-

Equilibrate the sealed vial at a constant temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.

-

Inject a known volume of the headspace gas into the GC-MS system.

-

-

Gas Chromatography:

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column) for the separation of diacetyl and the internal standard.

-

Program the oven temperature to achieve optimal separation. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in either full scan mode to identify compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.

-

Identify diacetyl and the internal standard based on their retention times and mass spectra.

-

-

Quantification:

-

Generate a calibration curve using standards of known diacetyl concentrations.

-

Calculate the concentration of diacetyl in the sample by comparing the peak area ratio of diacetyl to the internal standard against the calibration curve.

-

Westerfeld Method (Colorimetric Assay for Diacetyl and Acetoin)

The Westerfeld method is a classic colorimetric assay for the determination of acetoin, which is structurally similar to diacetyl. This method can be adapted to measure diacetyl after its conversion from α-acetolactate. The principle is based on the reaction of vicinal diketones with creatine and α-naphthol in an alkaline solution to produce a colored complex.

Principle: In the presence of a strong base, diacetyl reacts with creatine and α-naphthol to form a red-colored complex. The intensity of the color, which is proportional to the concentration of the vicinal diketone, is measured spectrophotometrically.

Procedure:

-

Sample Preparation and Conversion of α-Acetolactate:

-

If measuring total diacetyl potential, acidify the sample and heat it to convert α-acetolactate to diacetyl.

-

-

Reagents:

-

Creatine Solution: Prepare a fresh solution of creatine in deionized water.

-

α-Naphthol Solution: Prepare a fresh solution of α-naphthol in a strong base (e.g., 2.5 M NaOH).

-

-

Color Development:

-

To a known volume of the sample, add the creatine solution followed by the α-naphthol solution.

-

Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time to allow for color development.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 530 nm) using a spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of diacetyl.

-

Determine the concentration of diacetyl in the sample by comparing its absorbance to the standard curve.

-

Forced Diacetyl Test

The forced diacetyl test is a qualitative or semi-quantitative method commonly used in the brewing industry to assess the potential for diacetyl formation from residual α-acetolactate in beer.

Principle: The test accelerates the conversion of α-acetolactate to diacetyl by heating the sample. The presence of diacetyl is then detected by sensory evaluation (smell).

Procedure:

-

Sample Collection: Collect two samples of the product to be tested.

-

Heating: Heat one of the sealed samples in a water bath at 60-70°C for 20-30 minutes. The other sample is kept at room temperature as a control.

-

Cooling: Rapidly cool the heated sample to the same temperature as the control sample.

-

Sensory Evaluation: Smell both the heated and the control samples. A more pronounced buttery or butterscotch aroma in the heated sample indicates the presence of α-acetolactate that has been converted to diacetyl.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Spontaneous Decarboxylation of α-Acetolactate to Diacetyl.

Caption: GC-MS Analysis Workflow for Diacetyl.

Caption: Westerfeld Method Workflow for Diacetyl Analysis.

Conclusion

The spontaneous decarboxylation of α-acetolactate to diacetyl is a complex chemical transformation with significant implications across various scientific and industrial fields. A thorough understanding of the underlying mechanism, the factors that influence its rate, and the availability of robust analytical methods are paramount for effective control and manipulation of this reaction. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of α-acetolactate and diacetyl chemistry with greater confidence and precision.

References

- 1. agraria.com.br [agraria.com.br]

- 2. Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate: application in determining the kinetic parameters for the decomposition of alpha-acetolactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beer Methods [asbcnet.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agraria.com.br [agraria.com.br]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Regulation of Acetolactate Synthase in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate regulatory mechanisms governing acetolactate synthase (ALS) in Escherichia coli. ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, making it a key target for metabolic engineering and the development of novel antimicrobial agents.

The Acetolactate Synthase Isoenzymes of E. coli

E. coli possesses three distinct ALS isoenzymes, each with unique regulatory properties and physiological roles. These isoenzymes are encoded by three separate operons:

-

ALS I: Encoded by the ilvBNC operon.

-

ALS II: Encoded by the ilvGMEDA operon. In E. coli K-12 strains, a frameshift mutation in the ilvG gene renders ALS II inactive.

-

ALS III: Encoded by the ilvIH operon.

Each isoenzyme is a heterotetramer composed of two large catalytic subunits and two small regulatory subunits. The catalytic subunit is responsible for the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine)[1][2]. The small subunit is crucial for mediating feedback inhibition by the end-product BCAAs[3]. The catalytic activity of all three isoenzymes is dependent on the cofactors thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and a divalent metal ion, typically Mg2+[4].

Regulatory Mechanisms

The regulation of ALS activity in E. coli is a multi-layered process involving both feedback inhibition of the enzyme's activity and transcriptional control of its expression.

Allosteric Feedback Inhibition

The primary mechanism for the rapid control of BCAA biosynthesis is allosteric feedback inhibition of the ALS enzymes by valine, leucine, and isoleucine. The sensitivity of each isoenzyme to these inhibitors varies significantly, allowing for a nuanced response to the intracellular concentrations of each BCAA.

-

ALS I is primarily inhibited by valine[1][5]. It exhibits cooperative feedback inhibition by valine[6].

-

ALS II , when active, is resistant to valine inhibition, a key feature that allows for continued isoleucine synthesis in the presence of high valine concentrations[7].

-

ALS III is sensitive to inhibition by valine, leucine, and isoleucine[8].

The binding of these amino acids to the small regulatory subunit induces a conformational change in the enzyme, leading to a decrease in its catalytic activity[6].

Table 1: Allosteric Inhibition of E. coli Acetolactate Synthase Isoenzymes

| Isoenzyme | Inhibitor | Inhibition Constant (Ki) | Notes |

| ALS I | Valine | ~50 µM (I50) | Exhibits cooperative inhibition. |

| Leucine | Inhibition is pH-dependent; significant at pH < 8.0. | Mixed noncompetitive inhibition. | |

| ALS II | Valine | Resistant | A key physiological feature. |

| Leucine | - | Not a primary regulator. | |

| Isoleucine | - | Not a primary regulator. | |

| ALS III | Valine | Inhibition observed | Specific Ki values are not consistently reported in the literature. |

| Leucine | Inhibition observed | Inhibition is pH-independent and less pronounced than for ALS I. | |

| Isoleucine | Inhibition observed | - |

Note: Specific and directly comparable Ki values for all inhibitors across all three isoenzymes are not consistently available in the reviewed literature. The provided information is based on qualitative descriptions and available quantitative data.

Transcriptional Regulation

The expression of the ilv operons is tightly controlled at the transcriptional level in response to the availability of branched-chain amino acids. This regulation occurs through two primary mechanisms: transcriptional attenuation and global regulation by the Leucine-responsive regulatory protein (Lrp).

The ilvBNC and ilvGMEDA operons are regulated by a mechanism of transcriptional attenuation. This process involves a leader region upstream of the structural genes that can form alternative RNA secondary structures, a terminator and an anti-terminator hairpin. The formation of these structures is dependent on the availability of charged tRNAs for the branched-chain amino acids.

-

High BCAA levels: When valine, leucine, and isoleucine are abundant, the ribosome translating the leader peptide does not stall. This allows the terminator hairpin to form, leading to premature termination of transcription.

-

Low BCAA levels: Under conditions of BCAA limitation, the ribosome stalls at codons for these amino acids within the leader peptide sequence. This stalling prevents the formation of the terminator hairpin and allows the anti-terminator structure to form, enabling transcription of the downstream structural genes to proceed.

The ilvBNC operon is specifically regulated by valine and leucine, while the ilvGMEDA operon is regulated by all three branched-chain amino acids[7].

The ilvIH operon, encoding ALS III, is positively regulated by the Leucine-responsive regulatory protein (Lrp), a global regulator of metabolism in E. coli. Lrp binds to multiple sites in the upstream regulatory region of the ilvIH operon, inducing DNA bending and facilitating the initiation of transcription. The binding of Lrp is cooperative. Leucine acts as a co-repressor, reducing the expression of the ilvIH operon in its presence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows associated with the study of acetolactate synthase in E. coli.

Regulatory Pathways of ilv Operons

Experimental Workflow: Purification of Acetolactate Synthase

Experimental Workflow: Acetolactate Synthase Activity Assay

Experimental Protocols

Purification of Acetolactate Synthase Isoenzymes

Objective: To obtain highly pure and active ALS isoenzymes for kinetic and structural studies. The following is a general protocol that can be adapted for each specific isoenzyme, often utilizing an N-terminal His-tag for efficient purification.

Materials:

-

E. coli strain overexpressing the desired His-tagged ALS isoenzyme.

-

Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, 1 mM DTT, pH 7.5.

-

Ni-NTA affinity resin.

-

Chromatography columns.

Procedure:

-

Cell Culture and Induction: Grow the E. coli expression strain in a suitable rich medium (e.g., LB or TB) to mid-log phase (OD600 ≈ 0.6-0.8). Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation for several hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged ALS with Elution Buffer.

-

Dialysis: Dialyze the eluted fractions against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Further Purification (Optional): For higher purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography can be performed.

-

Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration). Determine the protein concentration, flash-freeze aliquots in liquid nitrogen, and store at -80°C.

Acetolactate Synthase Activity Assay (Westerfeld Method)

Objective: To determine the catalytic activity of ALS by measuring the formation of acetoin, the acid-decarboxylation product of α-acetolactate.

Materials:

-

Purified ALS enzyme.

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

-

Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.

-

Cofactor Solution: 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 20 µM FAD in Assay Buffer.

-

Stop Solution: 6 N H2SO4.

-

Color Reagent A: 0.5% (w/v) creatine.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the Assay Buffer, Cofactor Solution, and the purified ALS enzyme. For inhibition studies, include the inhibitor (valine, leucine, or isoleucine) at various concentrations.

-

Initiate Reaction: Start the reaction by adding the Substrate Solution. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

Stop Reaction and Decarboxylation: Terminate the reaction by adding the Stop Solution. Incubate at 60°C for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

-

Color Development: Add Color Reagent A followed by Color Reagent B to the reaction mixture. Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measurement: Measure the absorbance of the resulting colored complex at approximately 525 nm using a spectrophotometer or a plate reader.

-

Calculation: Calculate the enzyme activity based on a standard curve generated with known concentrations of acetoin. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Conclusion

The regulation of acetolactate synthase in E. coli is a sophisticated and multi-faceted process that ensures a balanced supply of branched-chain amino acids for cellular growth. The presence of three distinct isoenzymes with differential regulation allows the bacterium to adapt to varying environmental conditions and intracellular metabolic states. A thorough understanding of these regulatory networks is paramount for the rational design of strategies aimed at manipulating BCAA biosynthesis for biotechnological applications and for the development of novel antimicrobial agents targeting this essential pathway. Further research to elucidate the precise quantitative aspects of feedback inhibition for all isoenzymes will provide a more complete picture of this intricate regulatory system.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 4. Characterization of acetohydroxyacid synthase I from Escherichia coli K-12 and identification of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetohydroxy acid synthase I, a required enzyme for isoleucine and valine biosynthesis in Escherichia coli K-12 during growth on acetate as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetohydroxyacid synthase isozyme I from Escherichia coli has unique catalytic and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Feedback-Resistant Acetohydroxy Acid Synthase Increases Valine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Central Role of 2-Acetolactate in Valine and Leucine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway leading to the synthesis of the essential branched-chain amino acids (BCAAs), valine and leucine, from the key precursor, 2-acetolactate. This pathway, absent in animals, represents a critical target for the development of novel antimicrobial agents and herbicides.[1] This document details the enzymatic reactions, regulatory mechanisms, quantitative data, and experimental protocols relevant to this vital metabolic route.

The Biosynthetic Pathway from Pyruvate to Valine and Leucine

The biosynthesis of valine and leucine begins with the common precursor pyruvate, derived from glycolysis.[2] A series of four enzymatic reactions, shared in the initial steps for both amino acids, converts pyruvate into valine. The pathway to leucine branches off from an intermediate in the valine synthesis pathway, requiring an additional set of four specific enzymatic steps.[3] The central intermediate connecting these pathways is this compound.

The overall biosynthetic pathway is tightly regulated, primarily through feedback inhibition, where the end products, valine and leucine, allosterically inhibit the activity of the first enzyme in the pathway, acetolactate synthase.[4][5] This regulation ensures the maintenance of appropriate intracellular concentrations of these essential amino acids.

Enzymatic Steps and Quantitative Data

The biosynthesis of valine and leucine from this compound involves a series of well-characterized enzymatic reactions. The key enzymes are Acetolactate Synthase (ALS), Ketol-Acid Reductoisomerase (KARI), Dihydroxy-Acid Dehydratase (DHAD), and Branched-Chain Aminotransferase (BCAT).

Acetolactate Synthase (ALS)

Acetolactate synthase (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), catalyzes the first committed step in the biosynthesis of valine and leucine.[6] It facilitates the condensation of two molecules of pyruvate to form (S)-2-acetolactate, with the release of carbon dioxide.[7] This enzyme requires thiamine pyrophosphate (ThDP) and a divalent cation as cofactors.[8]

Table 1: Kinetic Parameters of Acetolactate Synthase

| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Escherichia coli K12 | Pyruvate | 10.2 ± 0.9 | 13.3 ± 0.6 | [9] |

| Klebsiella pneumoniae | Pyruvate | - | - | [7][10] |

| Bacillus subtilis | Pyruvate | - | - | [11] |

Note: Kinetic parameters can vary significantly with experimental conditions such as pH and temperature.

Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (EC 1.1.1.86), also known as acetohydroxy acid isomeroreductase, is a bifunctional enzyme that catalyzes the conversion of (S)-2-acetolactate to 2,3-dihydroxy-isovalerate.[12] This two-step reaction involves an Mg2+-dependent alkyl migration followed by an NAD(P)H-dependent reduction.[13]

Table 2: Kinetic Parameters of Ketol-Acid Reductoisomerase

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | (S)-2-Acetolactate | 230 ± 8 | 2.15 ± 0.02 | [12] |

| Campylobacter jejuni | (S)-2-Acetolactate | 881 ± 50 | 0.85 ± 0.05 | [12] |

| Sulfolobus acidocaldarius | (S)-2-Acetolactate | 184 (at 25°C) | 0.058 (at 25°C) | [14][15] |

| Mycobacterium tuberculosis | 3-hydroxy-3-methyl-2-oxobutanoate | 301.30 ± 7.7 | 201.17 ± 61.39 | [16] |

Dihydroxy-Acid Dehydratase (DHAD)

Dihydroxy-acid dehydratase (EC 4.2.1.9) catalyzes the dehydration of 2,3-dihydroxy-isovalerate to form 2-keto-isovalerate.[17][18] This enzyme contains an iron-sulfur cluster that is essential for its catalytic activity.[18][19]

Table 3: Kinetic Parameters of Dihydroxy-Acid Dehydratase

| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Sulfolobus solfataricus | 2,3-dihydroxyisovalerate | - | - | [20][21] |

| Staphylococcus aureus | 2,3-dihydroxyisovalerate | - | ~6.7 | [18] |

| Campylobacter jejuni | 2,3-dihydroxyisovalerate | - | - | [18] |

Note: Detailed kinetic parameters for DHAD are less commonly reported in the literature compared to ALS and KARI.

Branched-Chain Aminotransferase (BCAT)

Branched-chain aminotransferase (EC 2.6.1.42) catalyzes the final step in the synthesis of both valine and leucine.[22] It facilitates the reversible transamination of the α-keto acids (2-ketoisovalerate for valine and α-ketoisocaproate for leucine) using glutamate as the amino group donor, to produce the corresponding amino acid and α-ketoglutarate.[23][24]

Table 4: Substrate Specificity of Branched-Chain Aminotransferase from Lactococcus lactis

| Amino Acid Substrate | Relative Activity (%) |

| Isoleucine | 100 |

| Leucine | 80 |

| Valine | 60 |

| Methionine | 20 |

| Phenylalanine | <5 |

| Cysteine | <5 |

Adapted from Yvon et al. (1997).[24]

Experimental Protocols

Assay for Acetolactate Synthase (ALS) Activity

This protocol is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of this compound.[6][8][25]

Materials:

-

1 M Sodium Phosphate Buffer, pH 6.5

-

1 M Sodium Pyruvate

-

100 mM MgCl2

-

100 mM Thiamine Pyrophosphate (TPP)

-

Purified ALS enzyme or cell lysate containing ALS

-

50% (v/v) Sulfuric Acid

-

0.5% (w/v) Creatine solution

-

5% (w/v) α-naphthol solution (in 2.5 M NaOH)

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a 500 µL reaction mixture containing 100 mM sodium phosphate buffer (pH 6.5), 100 mM sodium pyruvate, 0.5 mM MgCl2, and 1 mM TPP.

-

Enzyme Addition: Add 20 µL of the purified enzyme solution or cell lysate to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 20 µL of 50% sulfuric acid.

-

Decarboxylation: Incubate the mixture at 55°C for 30 minutes to facilitate the conversion of this compound to acetoin.

-

Color Development: Add 250 µL of 0.5% creatine solution and 250 µL of 5% α-naphthol solution to the reaction mixture.

-

Incubation for Color: Incubate at 37°C for 30 minutes to allow for color development.

-

Measurement: Measure the absorbance of the solution at 520 nm. The amount of acetoin, and thus the initial amount of this compound, can be determined from a standard curve prepared with known concentrations of acetoin. One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the specified conditions.[8]

Assay for Ketol-Acid Reductoisomerase (KARI) Activity

The activity of KARI can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+.[12]

Materials:

-

1 M Tris-HCl Buffer, pH 8.0

-

100 mM MgCl2

-

10 mM NAD(P)H

-

100 mM (S)-2-Acetolactate (substrate)

-

Purified KARI enzyme

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Setup: In a quartz cuvette, prepare a 1 mL reaction mixture containing 100 mM Tris-HCl (pH 8.0), 4 mM MgCl2, and 0.2 mM NAD(P)H.

-

Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate Reaction: Add a known concentration of (S)-2-acetolactate to the cuvette to start the reaction.

-

Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm over time.

-

Calculate Activity: The rate of NAD(P)H oxidation can be calculated using the Beer-Lambert law (εNAD(P)H at 340 nm = 6220 M-1cm-1). One unit of KARI activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute.

Regulation of the Pathway

The biosynthesis of valine and leucine is a metabolically expensive process, and as such, is tightly regulated to prevent the overproduction of these amino acids. The primary mechanism of regulation is allosteric feedback inhibition.

Feedback Inhibition of Acetolactate Synthase

Acetolactate synthase is allosterically inhibited by the end products of the pathway, valine and leucine.[5][26][27][28] These amino acids bind to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[29][30] In many organisms, valine is a more potent inhibitor than leucine, and the presence of both amino acids can have a synergistic inhibitory effect.[3][5]

Table 5: Inhibition of Wild-Type Acetolactate Synthase from Corynebacterium glutamicum

| Inhibitor(s) (5 mM each) | Relative Activity (%) |

| None | 100 |

| Valine | ~43 |

| Isoleucine | - |

| Leucine | - |

| Valine + Leucine | ~43 |

| Valine + Isoleucine | ~43 |

| Leucine + Isoleucine | - |

| Valine + Leucine + Isoleucine | ~43 |

Adapted from Eikmanns et al. (1995).[28]

Conclusion

The biosynthetic pathway of valine and leucine from this compound is a fundamental metabolic process in a wide range of organisms. A thorough understanding of the enzymes, their kinetics, and regulatory mechanisms is crucial for research in areas such as metabolic engineering, drug development, and herbicide design. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and researchers working in these fields. Further investigation into the structure-function relationships of these enzymes will undoubtedly pave the way for novel applications and interventions.

References

- 1. metaphactory [semopenalex.org]

- 2. An activity stain for dihydroxy-acid dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amino acid biosynthesis: new architectures in allosteric enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]